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An In-depth Literature Review of Vidofludimus Calcium (IMU-838) for Novel Researchers

Introduction
Vidofludimus calcium, also known as IMU-838, is an orally administered small molecule drug

under investigation for the treatment of chronic inflammatory and autoimmune diseases, with a

primary focus on multiple sclerosis (MS). It represents a next-generation selective inhibitor of

the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is crucial for

the de novo synthesis of pyrimidines in metabolically activated lymphocytes. By inhibiting

DHODH, vidofludimus calcium selectively targets and reduces the proliferation of pathogenic T

and B cells without causing broad immunosuppression. Furthermore, it has a unique dual

mechanism of action, as it also activates the neuroprotective transcription factor, nuclear

receptor related 1 (Nurr1). This technical guide provides a comprehensive review of the

available literature on vidofludimus calcium, including its mechanism of action, key

experimental data, and clinical trial outcomes, to serve as a foundational resource for

researchers in the field.

It is important to note that the identifier "FD-838" is associated with other distinct chemical

entities. One is a natural product, an alkaloid isolated from fungi like Hericium erinaceum and

Aspergillus fumigatus, which has shown antifungal, antileishmanial, and moderate anticancer

properties.[1][2] Another is a systemically delivered bacterial immunotherapy designated

ACTM-838, which is in early-stage clinical development for the treatment of solid tumors.[3][4]

This review will focus exclusively on the clinical-stage autoimmune disease drug candidate,

vidofludimus calcium (IMU-838).
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Mechanism of Action
Vidofludimus calcium exerts its therapeutic effects through a dual mechanism of action that

combines anti-inflammatory and neuroprotective properties.

1. Selective Inhibition of Dihydroorotate Dehydrogenase (DHODH):

Vidofludimus, the active form of IMU-838, is a potent and selective inhibitor of the human

mitochondrial enzyme DHODH.[5] This enzyme is a key rate-limiting step in the de novo

synthesis of pyrimidines, which are essential for DNA and RNA synthesis.[5] Highly activated

lymphocytes, such as those involved in autoimmune responses, have a high demand for

pyrimidines and rely heavily on this pathway.[5] By inhibiting DHODH, vidofludimus calcium

depletes the pyrimidine pool in these activated immune cells, thereby impeding their

proliferation and function. This selective action on hyperactive T and B cells helps to reduce the

inflammatory cascades that drive autoimmune diseases like MS, while leaving other immune

cells largely unaffected, thus preserving normal immune function.[6]

2. Activation of Nuclear Receptor Related 1 (Nurr1):

In addition to its anti-inflammatory effects, vidofludimus calcium has been shown to activate the

nuclear receptor related 1 (Nurr1).[7] Nurr1 is a transcription factor with known neuroprotective

and anti-neuroinflammatory functions.[8] Its activation is believed to contribute to the

neuroprotective effects observed in preclinical and clinical studies, potentially by promoting

neuronal survival and reducing inflammation within the central nervous system.[7][8]
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Caption: Dual mechanism of action of Vidofludimus Calcium (IMU-838).

Pharmacokinetics
Pharmacokinetic studies in healthy male subjects have demonstrated that vidofludimus calcium

has a predictable and dose-proportional pharmacokinetic profile after single and multiple oral

doses.
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Parameter Value Conditions Citation

Absorption
Well absorbed after

single daily doses

Single oral dosing (10-

40 mg)
[5]

Food Effect
No significant impact

on pharmacokinetics
N/A [5]

Time to Steady State ~6-8 days
Multiple daily dosing

(30-50 mg)
[5]

Accumulation Factor ~2 Multiple daily dosing [5]

Plasma Half-life (t½)
~30 hours at steady

state
Multiple daily dosing [5]

Excretion

>1% of administered

dose excreted in urine

within 24h

Single oral dosing (30-

40 mg)
[5]

Table 1: Summary of Pharmacokinetic Parameters for Vidofludimus Calcium (IMU-838).

Clinical Trials and Efficacy
Vidofludimus calcium has been evaluated in several clinical trials for both relapsing-remitting

multiple sclerosis (RRMS) and progressive multiple sclerosis (PMS).

Phase 2 EMPhASIS Trial (RRMS)
The EMPhASIS trial (NCT03846219) was a Phase 2, randomized, placebo-controlled study

that evaluated the efficacy and safety of different doses of vidofludimus calcium in patients with

active RRMS.[6]
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Endpoint 10 mg Dose 30 mg Dose 45 mg Dose Placebo Citation

Reduction in

cumulative

number of

active MRI

lesions at 24

weeks

Not

significant
Significant Significant N/A [6]

Reduction in

Gd+ lesions

at 24 weeks

N/A 78% 74% N/A [6]

Confirmed

Disability

Worsening

(24 weeks)

1.6% (all

doses)

1.6% (all

doses)

1.6% (all

doses)
3.7% [6]

Table 2: Key Efficacy Outcomes from the Phase 2 EMPhASIS Trial.

Phase 2 CALLIPER Trial (PMS)
The CALLIPER trial (NCT05054140) is a Phase 2 study investigating the efficacy and safety of

vidofludimus calcium in patients with primary progressive MS (PPMS) and active or non-active

secondary progressive MS (SPMS).[7][8][9]
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Endpoint

Vidofludimus

Calcium (45

mg)

Placebo Timepoint Citation

Change in

Neurofilament

Light Chain (NfL)

levels

-6.7% +15.8% 6 months [8]

Change in

Neurofilament

Light Chain (NfL)

levels

-10.4% +6.4% 48 weeks [8]

Relative risk

reduction of 24-

week confirmed

disability

worsening

(24wCDW)

20% (overall

PMS)
N/A N/A [7]

Relative risk

reduction of 24-

week confirmed

disability

worsening

(24wCDW)

30% (PPMS

subgroup)
N/A N/A [7]

Table 3: Key Efficacy Outcomes from the Phase 2 CALLIPER Trial.

Experimental Protocols
While detailed, step-by-step experimental protocols are proprietary, the methodologies for key

clinical trial endpoints can be outlined based on standard practices and trial descriptions.

Clinical Trial Workflow: Patient Evaluation and Endpoint
Assessment

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://multiplesclerosisnewstoday.com/news-posts/vidofludimus-calcium-reduced-nfl-levels-progressive-ms/
https://multiplesclerosisnewstoday.com/news-posts/vidofludimus-calcium-reduced-nfl-levels-progressive-ms/
https://imux.com/immunic-announces-vidofludimus-calcium-reduced-risk-of-disability-worsening-by-30-in-primary-progressive-multiple-sclerosis-patients-from-phase-2-calliper-trial/
https://imux.com/immunic-announces-vidofludimus-calcium-reduced-risk-of-disability-worsening-by-30-in-primary-progressive-multiple-sclerosis-patients-from-phase-2-calliper-trial/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates a generalized workflow for a patient enrolled in a clinical trial

for vidofludimus calcium, such as the EMPhASIS or CALLIPER trials.

Patient Journey
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Baseline Assessment
(EDSS, MRI, Blood Samples) Randomization Treatment Period

(Vidofludimus Calcium or Placebo)
Regular Monitoring

(Safety, Adverse Events)
Endpoint Assessment

(MRI scans, EDSS, NfL levels) Follow-up Period
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Caption: Generalized workflow for clinical trial patient evaluation.

1. Assessment of MRI Lesions (EMPhASIS Trial):

Objective: To quantify the number of new or enlarging gadolinium-enhancing (Gd+) and

combined unique active (CUA) lesions.

Methodology:

Patients undergo brain Magnetic Resonance Imaging (MRI) scans at baseline and at

specified intervals (e.g., 24 weeks).

A standardized MRI protocol is used to ensure consistency across imaging centers.

For Gd+ lesion detection, a gadolinium-based contrast agent is administered intravenously

prior to T1-weighted imaging.

T2-weighted and FLAIR sequences are also acquired to identify new or enlarging

hyperintense lesions.

Scans are typically analyzed by a centralized, blinded reading center to minimize bias.

The cumulative number of new Gd+ lesions and new/enlarging T2 lesions (constituting

CUA lesions) are counted and compared between treatment and placebo groups.

2. Measurement of Neurofilament Light Chain (NfL) (CALLIPER Trial):
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Objective: To measure serum NfL levels as a biomarker of neuro-axonal damage.

Methodology:

Blood samples are collected from patients at baseline and at specified follow-up time

points (e.g., 24 and 48 weeks).

Serum is isolated from the blood samples through centrifugation.

NfL concentrations in the serum are quantified using a highly sensitive immunoassay, such

as the Single Molecule Array (Simoa) technology.

The percentage change in NfL levels from baseline is calculated for each patient.

Statistical analyses are performed to compare the changes in NfL levels between the

vidofludimus calcium and placebo groups.

3. Evaluation of Disability Worsening (EMPhASIS and CALLIPER Trials):

Objective: To assess the time to confirmed disability worsening.

Methodology:

A trained neurologist assesses the patient's neurological disability using the Expanded

Disability Status Scale (EDSS) at baseline and at regular intervals throughout the trial.

Disability worsening is defined as a pre-specified increase in the EDSS score from

baseline (e.g., a 1.0-point increase for patients with a baseline EDSS of 5.5 or less, or a

0.5-point increase for those with a baseline EDSS above 5.5).

The worsening must be confirmed at a subsequent visit after a specified period (e.g., 24

weeks) to be considered "confirmed disability worsening."

The time from randomization to the first occurrence of confirmed disability worsening is

analyzed and compared between the treatment arms.

Safety and Tolerability
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Across the Phase 2 trials, vidofludimus calcium has demonstrated a favorable safety and

tolerability profile.[6][10] The incidence of adverse events has been generally comparable to

that of the placebo group, with no new safety concerns identified.[6]

Conclusion
Vidofludimus calcium (IMU-838) is a promising oral therapeutic candidate for multiple sclerosis,

distinguished by its dual mechanism of action that provides both selective immunomodulation

and direct neuroprotective effects. Clinical trial data to date have demonstrated its efficacy in

reducing inflammatory disease activity in RRMS and slowing disability progression and

neurodegeneration in PMS. Its favorable pharmacokinetic profile supports once-daily dosing,

and it has been well-tolerated in clinical studies. Ongoing Phase 3 trials (ENSURE-1 and

ENSURE-2) will provide more definitive evidence of its long-term efficacy and safety.[10] For

novel researchers, vidofludimus calcium represents a significant development in the MS

treatment landscape, offering a unique approach that targets both the inflammatory and

neurodegenerative aspects of the disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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